molecular formula C19H22N2O3 B4385923 N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide

N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide

Cat. No. B4385923
M. Wt: 326.4 g/mol
InChI Key: GGPQEKRDKDBPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPAA is a member of the phenylacetamide family of compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its neuroprotective and apoptosis-inducing effects, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide has several advantages for use in lab experiments, including its ease of synthesis and its low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide and its potential therapeutic applications.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's and Parkinson's disease research, N-(4-methoxyphenyl)-2-(4-morpholinyl)-2-phenylacetamide has been shown to have neuroprotective effects.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-9-7-16(8-10-17)20-19(22)18(15-5-3-2-4-6-15)21-11-13-24-14-12-21/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPQEKRDKDBPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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